Bulnesol

Antifungal Agrochemical Fusarium

Procure Bulnesol—not a generic guaiane mixture—for target-specific antifungal and insecticidal research. This (3S,3aS,5R)-stereoisomer delivers an EC50 of 0.6 mg/mL against Fusarium moniliforme, a defined benchmark unavailable with the co-occurring isomer guaiol or analog hanamyol (which preferentially targets F. solani). In aphid biopesticide screening against Rhopalosiphum padi and Myzus persicae, bulnesol serves as a clean inactive control, unlike guaiol's low-level interference. Sourcing undefined sesquiterpene blends compromises assay reproducibility. Choose single-entity bulnesol for validated antifungal, insecticidal, and oxidative stability studies.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 22451-73-6
Cat. No. B1279997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBulnesol
CAS22451-73-6
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2=C(CCC(CC12)C(C)(C)O)C
InChIInChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3
InChIKeyLGOFSGDSFQNIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulnesol (CAS 22451-73-6) for Antifungal Research: A Defined Guaiane Sesquiterpenoid


Bulnesol is a tricyclic sesquiterpenoid belonging to the guaiane structural class, identified by IUPAC as (3S,3aS,5R)-1,2,3,3a,4,5,6,7-octahydro-α,α,3,8-tetramethyl-5-azulenemethanol [1]. It occurs naturally in several plant species, most notably as a major constituent (typically 30-60%) of essential oils from *Bulnesia sarmientoi* (Palo Santo) and various *Salvia* species [2][3]. As a defined single-entity research compound, it is employed in antifungal, insecticidal, and oxidative stability studies.

Bulnesol vs. Guaiol: Why Structural Analogs Cannot Be Interchanged for Antifungal Screening


In procurement for agrochemical or antifungal research, simply ordering a generic 'guaiane-type' sesquiterpene is insufficient. While bulnesol and guaiol are co-occurring isomers frequently found together in essential oils [1], their biological profiles diverge significantly. Comparative assays demonstrate that these compounds exhibit distinct species-specific antifungal and insecticidal activities. A substitution from bulnesol to guaiol or hanamyol will yield quantitatively different results in *Fusarium* spp. inhibition and aphid mortality studies, underscoring the need for precise, compound-specific sourcing [2].

Quantitative Differentiation Evidence for Bulnesol Procurement


Antifungal Efficacy: Bulnesol Exhibits Moderate, Species-Specific Inhibition of Fusarium moniliforme

Bulnesol demonstrates a quantifiable antifungal effect against *Fusarium moniliforme*, with an EC50 value of 0.6 mg/mL . In comparative studies, it exhibits a 'low-moderate' effect on *F. moniliforme*, while the closely related analog hanamyol shows a 'strong' effect on *Fusarium solani* [1]. This demonstrates species-specific efficacy differences among in-class compounds.

Antifungal Agrochemical Fusarium EC50

Insecticidal Activity Profile: Bulnesol is Inactive Against Aphids, Unlike Guaiol

In direct comparative assays against *Rhopalosiphum padi* and *Myzus persicae* (aphids), pure bulnesol was found to be inactive, whereas its structural analog guaiol exhibited a dose-dependent, albeit low-efficiency, insecticidal effect [1]. Hanamyol was also inactive.

Insecticidal Agrochemical Aphid Comparative

Oxidative Stability: α-Bulnesene (Bulnesol Precursor) Demonstrates Superior Autoxidation Resistance

Under aerial oxidative conditions at ambient temperature, α-bulnesene (a precursor closely related to bulnesol) autoxidizes considerably slower than its structural isomer α-guaiene. After 2 days, approximately 80% of α-bulnesene remained, whereas 99% of α-guaiene was autoxidized after 48 hours [1].

Oxidation Stability Analytical Chemistry Aroma Chemistry Stability

Anti-Inflammatory Potential: Bulnesol-Rich Volatile Fraction Inhibits NO Production

The volatile compound fraction (ALVCs) from *Anaxagorea luzonensis*, in which bulnesol is the principal constituent (34.1%), exhibits anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 43.30 ± 3.37 μg/mL and inhibiting protein degradation with an IC50 of 31 ± 2.3 μg/mL [1].

Anti-inflammatory Nitric Oxide ALVCs IC50

Defined Research Applications for Bulnesol (CAS 22451-73-6)


Species-Specific Antifungal Research on Fusarium moniliforme

Bulnesol is the appropriate choice for studies targeting *Fusarium moniliforme*. Its EC50 of 0.6 mg/mL provides a defined benchmark . In contrast, the analog hanamyol is more suitable for *Fusarium solani* studies [1]. Procurement of bulnesol, rather than an undefined sesquiterpene mixture, is essential for reproducible, target-specific antifungal assays.

Biopesticide Screening Where Aphid Inactivity is a Requirement

In biopesticide discovery programs, bulnesol serves as a valuable control or 'inactive' benchmark for aphid assays, given its demonstrated lack of effect on *Rhopalosiphum padi* and *Myzus persicae* [2]. This contrasts with guaiol's low-level activity, allowing researchers to distinguish active leads from inactive structural analogs.

Oxidative Stability Studies of Guaiane-Type Sesquiterpenes

For analytical chemistry and material science studies focusing on the autoxidation of sesquiterpenes, bulnesol's precursor (α-bulnesene) provides a model for slow oxidation. The near 80-fold difference in remaining material compared to α-guaiene after 48 hours [3] makes this system ideal for investigating stability differences and reaction kinetics in guaiane frameworks.

Investigating the Anti-Inflammatory Potential of Bulnesol-Rich Fractions

While not proven for the pure compound, research into the anti-inflammatory properties of *Anaxagorea luzonensis* volatile compounds (ALVCs), where bulnesol constitutes 34.1%, provides a foundation [4]. This scenario is appropriate for natural product chemists exploring the bioactivity of essential oil fractions, with the caveat that observed IC50 values (e.g., 43.30 μg/mL for NO inhibition) are for the mixture, not pure bulnesol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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